molecular formula C7H7N3O B3038600 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-00-6

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B3038600
CAS RN: 869371-00-6
M. Wt: 149.15 g/mol
InChI Key: RZSFQRRKJVNHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . The design strategy involved introducing a group that could provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, consists of a pyridine ring fused with a pyrrole ring .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have been studied for their potent activities against fibroblast growth factor receptors (FGFRs) . These compounds have shown inhibitory activity against FGFR1, 2, and 3 .

Mechanism of Action

Target of Action

The primary target of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially halting the progression and development of several cancers .

Pharmacokinetics

It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of FGFRs by 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one results in significant molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for the research on 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives could involve further optimization of the compounds for increased potency against FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .

properties

IUPAC Name

5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFQRRKJVNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.